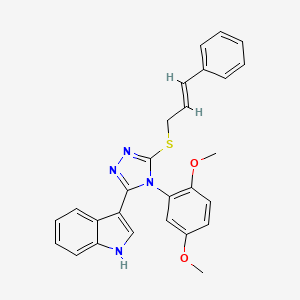

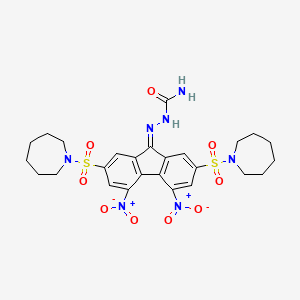

![molecular formula C20H27N5 B2746615 N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine CAS No. 896080-09-4](/img/structure/B2746615.png)

N,N-dimethyl-N'-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

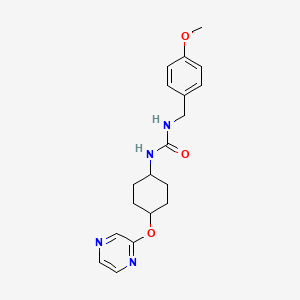

The compound “N,N-dimethyl-N’-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrimidine core, which is a type of heterocyclic compound (compounds that contain atoms of at least two different elements). This core is substituted with various groups including a phenyl ring, a propyl group, and an ethane-1,2-diamine moiety that is further substituted with two methyl groups .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen atoms suggests that it might have regions of positive and negative charge, which could allow it to participate in various chemical reactions .Chemical Reactions Analysis

The reactivity of this compound would depend on the nature of its substituents and the electronic configuration of the pyrazolo[1,5-a]pyrimidine core. Amines, such as the dimethylamine group present in this molecule, are generally basic and can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups could make it soluble in polar solvents. Its boiling and melting points would depend on the strength of the intermolecular forces .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

The synthesis of pyrazolopyrimidine derivatives has been a focus of chemical research due to their potential biological activities. For example, Dumaitre and Dodic (1996) described the synthesis of 6-phenylpyrazolo[3,4-d]pyrimidones, specific inhibitors of cyclic GMP specific (type V) phosphodiesterase, which showed enzymatic and cellular activity along with in vivo oral antihypertensive activity (Dumaitre & Dodic, 1996). Similarly, the work by Bruni et al. (1994) on the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines led to the synthesis of derivatives with potential as benzodiazepine receptor ligands, indicating a methodological interest in accessing diverse biological activities through structural modifications of the pyrazolopyrimidine scaffold (Bruni et al., 1994).

Biological Activity and Applications

The pharmacological potential of pyrazolopyrimidines has been explored in various studies. Abdel‐Aziz et al. (2008) synthesized novel pyrazolo[1,5‐a]pyrimidine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, which exhibited moderate antibacterial and antifungal effects, demonstrating the compound's potential in antimicrobial research (Abdel‐Aziz et al., 2008). Darweesh et al. (2016) focused on the microwave-mediated synthesis of heterocycles based on benzothiazole and benzimidazole, leading to pyrazolopyrimidine derivatives, highlighting the versatility of such compounds in synthesizing heterocyclic compounds with potential biological activities (Darweesh et al., 2016).

Structural and Chemical Characterization

The structural and chemical characterization of pyrazolopyrimidines has also been a subject of interest. Navarro et al. (1997) prepared and characterized a series of ternary palladium(II) binuclear complexes containing triazolopyrimidinate bridges, providing insight into the coordination chemistry of pyrazolopyrimidines and their potential applications in materials science (Navarro et al., 1997).

Safety and Hazards

Propiedades

IUPAC Name |

N',N'-dimethyl-N-(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5/c1-5-9-17-14-18(21-12-13-24(3)4)25-20(22-17)19(15(2)23-25)16-10-7-6-8-11-16/h6-8,10-11,14,21H,5,9,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPWMVRBNLIVTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(C(=NN2C(=C1)NCCN(C)C)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6,7-trimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2746541.png)

![Prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B2746550.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2746551.png)

![N-[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]-6-fluoropyridin-2-amine](/img/structure/B2746555.png)